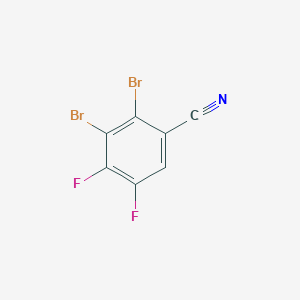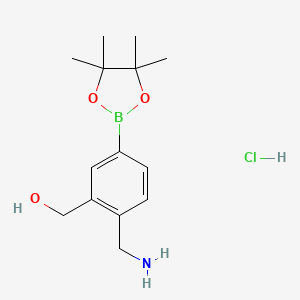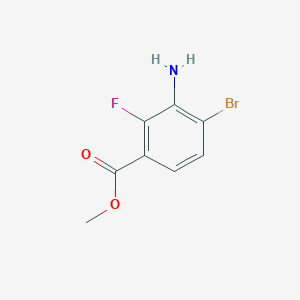![molecular formula C10H10BrN3O3S B13920607 Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)
Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-c]pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine and methylsulfinyl groups in its structure adds to its chemical reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted imidazo[1,5-c]pyrimidine derivatives.
Scientific Research Applications
Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine and methylsulfinyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds also feature an imidazo core but differ in their substitution patterns and biological activities.
Imidazo[1,2-c]pyrimidines: Similar in structure but may have different functional groups, leading to variations in their chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrN3O3S |
|---|---|
Molecular Weight |
332.18 g/mol |
IUPAC Name |
ethyl 8-bromo-5-methylsulfinylimidazo[1,5-c]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H10BrN3O3S/c1-3-17-9(15)7-8-6(11)4-12-10(18(2)16)14(8)5-13-7/h4-5H,3H2,1-2H3 |
InChI Key |
RXBIWMSXENQTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN=C(N2C=N1)S(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)





![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)




